BenchChemオンラインストアへようこそ!

6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile

EZH2 inhibitor kinetics drug-target residence time structure–kinetic relationship

6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 57663-05-5; molecular formula C₈H₈N₂OS; MW 180.23) is a polysubstituted 2-pyridone heterocycle bearing a characteristic 3-carbonitrile, 4-methylthio, and 6-methyl substitution pattern. This compound belongs to the 3-cyano-4-methylthio-2(1H)-pyridone class, a scaffold whose 4-thiomethyl modification has been identified through systematic structure–kinetic relationship (SKR) studies as a uniquely enabling structural feature for achieving femtomolar binding affinity and exceptionally prolonged drug-target residence time in EZH2 histone methyltransferase inhibitors.

Molecular Formula C8H8N2OS
Molecular Weight 180.23
CAS No. 57663-05-5
Cat. No. B2463225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile
CAS57663-05-5
Molecular FormulaC8H8N2OS
Molecular Weight180.23
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1)C#N)SC
InChIInChI=1S/C8H8N2OS/c1-5-3-7(12-2)6(4-9)8(11)10-5/h3H,1-2H3,(H,10,11)
InChIKeyKJWULASGLHQJBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 57663-05-5): Privileged Pyridone Building Block for Next-Generation Epigenetic Inhibitor Procurement


6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 57663-05-5; molecular formula C₈H₈N₂OS; MW 180.23) is a polysubstituted 2-pyridone heterocycle bearing a characteristic 3-carbonitrile, 4-methylthio, and 6-methyl substitution pattern. This compound belongs to the 3-cyano-4-methylthio-2(1H)-pyridone class, a scaffold whose 4-thiomethyl modification has been identified through systematic structure–kinetic relationship (SKR) studies as a uniquely enabling structural feature for achieving femtomolar binding affinity and exceptionally prolonged drug-target residence time in EZH2 histone methyltransferase inhibitors [1]. The compound is commercially available from multiple reputable suppliers at ≥97% purity with batch-specific QC documentation including NMR, HPLC, and GC .

Why Generic 2-Pyridone Building Blocks Cannot Substitute for 6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile in EZH2-Targeted Programs


A focused structure–kinetic relationship study systematically varying the 4-position substituent of the pyridone ring across —Me, —Cl, —OMe, and —SMe demonstrated that only the 4-thiomethyl (—SMe) modification was capable of dramatically extending inhibitor residence time on the EZH2 target [1]. Neither methyl, chloro, nor methoxy substitution at this position recapitulated the kinetic effect. Furthermore, when the 4-thiomethyl pyridone motif was retrofitted onto four structurally distinct clinical-stage EZH2 inhibitor scaffolds, residence time was universally enhanced—with Tazemetostat and GSK126 scaffolds each exhibiting an approximately 30-fold increase [1]. Consequently, any building block lacking the 4-methylthio group forfeits the singular kinetic advantage that enables sub-picomolar target engagement, making generic substitution chemically infeasible for programs requiring prolonged pharmacological target coverage.

Quantitative Differentiation Evidence for 6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile Versus Alternative Pyridone Building Blocks


4-Thiomethyl Substitution Uniquely Confers Order-of-Magnitude Residence Time Enhancement Relative to Methyl, Chloro, and Methoxy Analogs

In a systematic SKR study conducted in the context of an indole-based EZH2 inhibitor scaffold, the 4-position of the pyridone moiety was varied between —Me, —Cl, —OMe, and —SMe. Only the —SMe (4-thiomethyl) substituent dramatically extended inhibitor residence time on EZH2, whereas —Me, —Cl, and —OMe failed to produce comparable kinetic effects [1]. When applied to the clinical-stage inhibitor CPI-1205, the 4-thiomethyl modification (compound 2) yielded an order-of-magnitude increase in residence time versus the parent molecule [1]. This establishes the 4-methylthio group as a non-redundant structural determinant of target residence kinetics.

EZH2 inhibitor kinetics drug-target residence time structure–kinetic relationship

4-Thiomethyl Pyridone Enables Sub-Picomolar EZH2 Binding Affinity (Ki ~63 fM) Unattainable with First-Generation Pyridone Scaffolds

Incorporation of the 4-thiomethyl pyridone pharmacophore—the core motif of CAS 57663-05-5—into optimized EZH2 inhibitor scaffolds yielded kinetically determined Ki values reaching sub-picomolar concentrations. Compound CPI-1328, bearing the 4-thiomethyl pyridone, achieved a Ki of approximately 63 fM, representing a ~1,000-fold improvement over the first-generation inhibitor Tazemetostat (Ki = 64 pM) [1]. Importantly, this femtomolar affinity was achieved through fully reversible, noncovalent interactions, a phenomenon described as extraordinarily rare for synthetic small molecules [1].

femtomolar binding affinity EZH2 inhibition noncovalent inhibitor potency

Derivatives Built from This Scaffold Achieve Sub-Nanomolar Cellular EZH2 Target Engagement (EC₅₀ 1.8–3.4 nM) with Direct Correlation Between Residence Time and Tumor Cell Killing

Compounds incorporating the 6-methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile-derived pyridone motif demonstrate potent cellular EZH2 inhibition, with EC₅₀ values ranging from 1.8 to 3.4 nM for H3K27me3 mark reduction in HeLa cells [1][2]. Critically, a continuous linear correlation was observed between inhibitor residence time (conferred by the 4-thiomethyl pyridone) and GI₅₀ values in the EZH2-mutant KARPAS-422 lymphoma model, demonstrating that prolonged biochemical residence time directly translates into enhanced tumor cell killing [1].

cellular H3K27me3 inhibition EZH2 target engagement antitumor activity

Universality of 4-Thiomethyl Pyridone Residence Time Enhancement Across All EZH2 Inhibitor Scaffolds Tested

The residence time enhancement conferred by the 4-thiomethyl pyridone modification was demonstrated to be scaffold-independent. When the 4-thiomethyl modification was applied to four distinct clinical-stage EZH2 inhibitor chemotypes—CPI-1205 (indole-based), EPZ-6438/Tazemetostat (pyridone-benzamide), GSK126 (pyridone-indazole), and additional proprietary scaffolds—residence time was dramatically enhanced in every case [1]. The most strongly impacted scaffolds (Tazemetostat and GSK126) exhibited approximately 30-fold residence time increases [1]. This universality establishes the 4-thiomethyl pyridone as a generalizable pharmacophore element, not a scaffold-specific anomaly.

scaffold-independent SAR residence time universality EZH2 inhibitor optimization

Patented EZH2 Inhibitor Series (US11459315) Explicitly Require the 6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine Core for Sub-Nanomolar Biochemical Potency

United States Patent US11459315B2 (Constellation Pharmaceuticals, 2022) discloses multiple exemplified EZH2 inhibitors—including Examples 32, 39, and 75—that explicitly incorporate the 6-methyl-4-(methylthio)-2-oxo-1,2-dihydropyridin-3-yl moiety as the SAM-competitive pyridone pharmacophore [1][2]. Compounds from this patent series, deposited in BindingDB and ChEMBL, demonstrate biochemical IC₅₀ values of 0.063–0.5 nM against EZH2 in PRC2 complex assays [1]. The specific substitution pattern of CAS 57663-05-5—combining 6-methyl, 4-methylthio, 3-carbonitrile, and 2-oxo functionalities—provides the precise vector geometry and electronic profile required for optimal engagement of the EZH2 SAM-binding pocket.

EZH2 patent kinase inhibitor intermediate medicinal chemistry building block

4-Thiomethyl Pyridone Identified as the Key Modification Driving Second-Generation EZH2 Inhibitor Potency and Residence Time in Independent Medicinal Chemistry Campaign

An independent medicinal chemistry campaign published in ACS Medicinal Chemistry Letters identified the 4-thiomethyl pyridone as 'a key modification that led to significantly increased potency and prolonged residence time' during the optimization of second-generation EZH2 inhibitors . This convergent finding—published separately from the JBC mechanistic study—reinforces that the 4-methylthio substitution pattern is not an isolated observation but a robust, independently validated structural determinant of superior EZH2 inhibitor pharmacology.

EZH2 inhibitor lead optimization second-generation epigenetic therapeutics 4-thiomethyl pharmacophore

Priority Application Scenarios for 6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 57663-05-5) Based on Verified Differentiation Evidence


Medicinal Chemistry: Synthesis of Next-Generation EZH2 Inhibitors Requiring Sub-Picomolar Binding Affinity and Prolonged Target Residence Time

CAS 57663-05-5 serves as the essential pyridone building block for constructing SAM-competitive EZH2 inhibitors with femtomolar Ki values (~63 fM) and residence times exceeding 100 hours. The 4-methylthio group is the sole substituent capable of conferring this kinetic advantage, as demonstrated by systematic comparison against —Me, —Cl, and —OMe analogs [1]. Programs aiming to surpass the potency ceiling of first-generation inhibitors such as Tazemetostat (Ki = 64 pM) require this specific building block for the 4-thiomethyl pyridone pharmacophore. The compound's 3-carbonitrile and 6-methyl groups provide additional vectors for modular derivatization via amide coupling at the reduced 3-aminomethyl intermediate, enabling diverse heterocyclic extensions.

Patent-Enabled Chemical Series Expansion: Diversification of US11459315 and Related EZH2 Inhibitor Scouting Programs

The granted US11459315 patent explicitly exemplifies multiple EZH2 inhibitors (Examples 32, 39, 75, and others) built upon the 6-methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile core [3]. Procurement of CAS 57663-05-5 enables direct access to this patented chemical space for structure–activity relationship expansion, selectivity profiling against EZH1, and exploration of alternative P2/P3/P4 region modifications. The scaffold-independent nature of the 4-thiomethyl residence time enhancement—validated across four clinical-stage inhibitor chemotypes [1]—means that new intellectual property can be generated by combining this building block with novel heterocyclic cores beyond those explicitly claimed.

Chemical Biology Tool Compound Synthesis: Probes Requiring Sustained Target Engagement for Chromatin Immunoprecipitation and Target Occupancy Studies

The uniquely prolonged residence time conferred by the 4-thiomethyl pyridone motif makes CAS 57663-05-5 the preferred starting material for synthesizing chemical biology probes where sustained EZH2 target occupancy is critical. The linear correlation between residence time and cellular GI₅₀ in KARPAS-422 lymphoma cells [1] demonstrates that the kinetic advantage translates into durable pharmacodynamic effects. Tool compounds built from this scaffold enable washout-resistant target engagement studies, chromatin immunoprecipitation sequencing (ChIP-seq) experiments requiring prolonged H3K27me3 suppression, and cellular models of PRC2-dependent gene silencing where transient inhibition is insufficient.

Agrochemical and Non-Oncology Applications: Leveraging the 3-Cyano-4-methylthio-2-pyridone Scaffold for Kinase and Enzyme Inhibitor Discovery Beyond EZH2

While the strongest differentiation evidence centers on EZH2, the 3-cyano-4-methylthio-2(1H)-pyridone scaffold has documented utility as a versatile synthetic intermediate for constructing fused heterocyclic systems including furopyridines, pyridothiadiazepinthiones, pyridotriazines, and pyrazolopyridines [2]. The compound's documented role as an intermediate in kinase inhibitor synthesis and antimicrobial agent development, combined with its commercial availability at ≥97% purity with full QC documentation, makes it a pragmatic choice for exploratory medicinal chemistry and agrochemical discovery programs seeking sulfur-containing heterocyclic building blocks with established synthetic tractability.

Quote Request

Request a Quote for 6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.